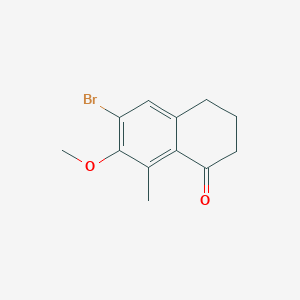
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom into the naphthalene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4).
Methylation: Introduction of the methyl group using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Cyclization: Formation of the dihydronaphthalenone structure through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol.
科学的研究の応用
Chemistry
In chemistry, 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might interact with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.
作用機序
The mechanism of action of 6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups could play a role in binding to the target site, while the methyl group might influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
6-Bromo-7-methoxy-8-methyl-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-2-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
6-Bromo-7-methoxy-8-methyl-1-naphthoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness
6-Bromo-7-methoxy-8-methyl-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of substituents and the dihydronaphthalenone core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
6-bromo-7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13BrO2/c1-7-11-8(4-3-5-10(11)14)6-9(13)12(7)15-2/h6H,3-5H2,1-2H3 |
InChIキー |
FJFNYBDVAIGJBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1OC)Br)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


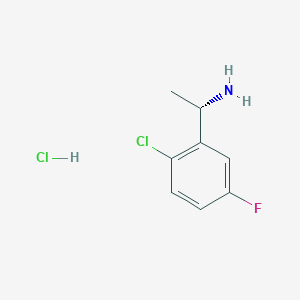
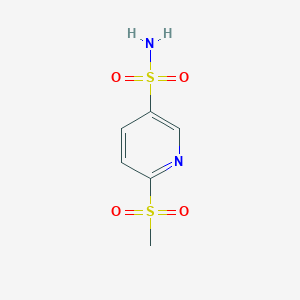
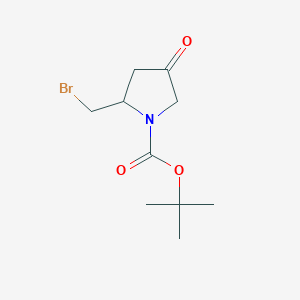

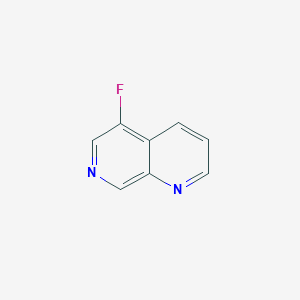
![7-Benzyl 2-(tert-butyl) 4-formyl-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13058271.png)
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)
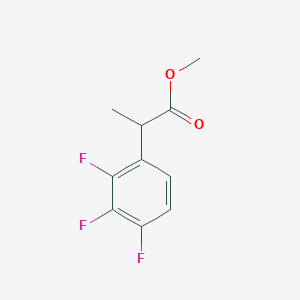
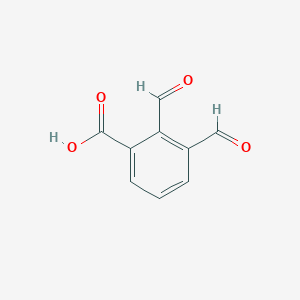
![tert-Butyl4-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058292.png)
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
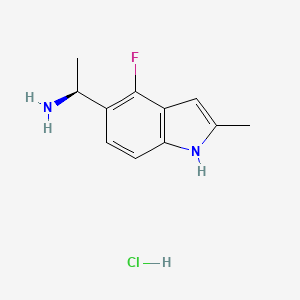
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
